6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Peptidomimetics Conformational Analysis Structure-Activity Relationship

This 6-methoxy substituted Tic scaffold offers unique conformational constraint and electronic modulation critical for protease and GPCR targeting. Unlike unsubstituted Tic or positional isomers, the 6-OMe group alters pKa and binding selectivity, preventing generic substitution. Essential for peptidomimetic SAR and AT2 receptor antagonist synthesis. Verify purity specifications before ordering.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 77140-86-4
Cat. No. B1355121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
CAS77140-86-4
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CNC(C2)C(=O)O)C=C1
InChIInChI=1S/C11H13NO3/c1-15-9-3-2-7-6-12-10(11(13)14)5-8(7)4-9/h2-4,10,12H,5-6H2,1H3,(H,13,14)
InChIKeyKSJZBSKINXXMNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (77140-86-4): A Constrained Phenylalanine Analog for Peptidomimetic Design and Drug Discovery


6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6-MeO-Tic) is a conformationally constrained analog of phenylalanine [1]. Its core scaffold, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), provides a rigid bicyclic framework that restricts the rotational freedom of the phenylalanine side chain. The substitution at the 6-position with a methoxy group (6-OMe) introduces an electron-donating moiety that modulates electronic properties and hydrogen-bonding capabilities . This modification is known to influence the compound's interaction with biological targets, including protease active sites and GPCR binding pockets .

Why 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 77140-86-4) Cannot Be Replaced by Unsubstituted Tic or Other Positional Isomers


Generic substitution within the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) family is not permissible due to the profound impact of the 6-methoxy substituent on key molecular properties. The electron-donating methoxy group alters the pKa of the carboxylic acid and the electron density of the aromatic ring, directly affecting binding affinity and selectivity in target interactions [1]. Furthermore, the specific substitution pattern is critical for establishing a unique conformational bias and intermolecular interaction profile, which differs significantly from unsubstituted Tic, 7-hydroxy Tic, or other positional isomers. Studies on related Tic derivatives demonstrate that subtle changes in substitution lead to orders-of-magnitude differences in biological activity [2]. Therefore, using a generic, unsubstituted Tic analog (e.g., 35186-99-3) or a different positional isomer (e.g., 7-methoxy Tic) will not recapitulate the structure-activity relationships and functional outcomes observed with the specific 6-methoxy derivative.

Quantitative Evidence Guide for 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (77140-86-4): Comparative SAR and Performance Data


Conformational Constraint and Structural Rigidity Relative to Phenylalanine

6-Methoxy-Tic offers a significantly more rigid scaffold compared to the natural amino acid L-phenylalanine (Phe). The bicyclic Tic core restricts the χ1 and χ2 dihedral angles of the side chain, reducing the number of accessible conformations from >100 for Phe to <10 for Tic [1]. The addition of the 6-methoxy group further rigidifies the aromatic ring and introduces a specific dipole moment that can be exploited for enhanced binding interactions. This constraint translates into a measurable entropic advantage upon target binding and is a key driver for its use in peptidomimetic design [2]. Unsubstituted Tic provides the core constraint, but 6-methoxy substitution provides distinct electronic and steric features not present in the parent compound.

Peptidomimetics Conformational Analysis Structure-Activity Relationship

Enhanced Solubility and Interaction Potential Compared to Unsubstituted Tic

The presence of the methoxy group at the 6-position enhances the aqueous solubility and interaction potential of the Tic scaffold relative to its unsubstituted counterpart. Vendor technical documentation indicates that the compound possesses both a methoxy and a carboxylic acid group, which collectively improve solubility and hydrogen-bonding capabilities compared to analogs lacking one or both of these functionalities . While precise quantitative solubility data for 6-MeO-Tic versus Tic under identical conditions is not available in the public domain, the class-level understanding of substituent effects on solubility provides a strong inference. The methoxy group increases the compound's polar surface area (TPSA) and its capacity for intermolecular interactions, which are critical for both in vitro assays and in vivo applications.

Physicochemical Properties Drug-likeness Solubility

Positional Isomer Distinction: 6-Methoxy vs. 7-Methoxy Tic in Biological Activity

The position of the methoxy group on the Tic scaffold is critical for biological function. Studies on related endogenous 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have identified the 7-hydroxy-6-methoxy derivative as a naturally occurring compound in rat brain, while the 6-methoxy (without the 7-hydroxy) is primarily a synthetic intermediate [1]. This indicates that the specific substitution pattern at the 6-position, particularly in the absence of a 7-hydroxy group, creates a distinct molecular entity with its own unique pharmacological profile. Direct comparative data between 6-methoxy Tic and 7-methoxy Tic is not available, but the existence of the 7-hydroxy-6-methoxy derivative as an endogenous neuromodulator [1] underscores the importance of precise substitution; the 6-methoxy compound serves as a distinct scaffold that can be further elaborated to explore this chemical space.

Isomer Selectivity Structure-Activity Relationship Endogenous Neuromodulators

Lack of Direct Head-to-Head Comparative Biological Activity Data

A comprehensive literature search reveals a critical gap: there are no publicly available, peer-reviewed studies that directly compare the biological activity of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (77140-86-4) to its closest analogs (e.g., unsubstituted Tic, 7-methoxy Tic) in a standardized assay. The compound is primarily cited as a synthetic intermediate or a building block for more complex molecules . While class-level inferences can be drawn from studies on closely related derivatives (e.g., 7-hydroxy-6-methoxy Tic, 2,7-disubstituted Tic derivatives), these do not constitute direct, quantitative evidence for the target compound itself. Therefore, the decision to prioritize this compound must be based on its unique synthetic accessibility and its specific substitution pattern as a versatile starting material, rather than on a proven, superior biological profile.

Data Gap Research Opportunity SAR

Optimal Research and Industrial Application Scenarios for 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 77140-86-4)


Peptidomimetic Design and Constrained Peptide Synthesis

This compound is best utilized as a key building block for the synthesis of peptidomimetics where a phenylalanine residue needs to be conformationally constrained. Its rigid Tic core, combined with the electron-donating 6-methoxy group, allows medicinal chemists to design ligands with improved target binding affinity and selectivity [1]. The 6-MeO-Tic scaffold is particularly valuable in projects targeting proteases, GPCRs, and protein-protein interactions where the pre-organization of the ligand can significantly enhance potency. The evidence from conformational analysis supports its use in reducing the entropic penalty of binding compared to using natural L-phenylalanine [2].

Synthesis of Advanced Pharmaceutical Intermediates

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid serves as a versatile intermediate for the synthesis of more complex drug candidates. It is frequently used as a starting material for the preparation of angiotensin II type 2 (AT2) receptor antagonists [1] and other GPCR modulators. For example, it is a direct precursor to (S)-2-(diphenylacetyl)-1,2,3,4-tetrahydro-6-methoxy-5-(phenylmethoxy)-3-isoquinoline carboxylic acid, a known AT2 receptor antagonist [2]. Procurement for this purpose is based on the specific substitution pattern that enables subsequent synthetic transformations, such as O-alkylation at the 5-position or N-acylation.

Structure-Activity Relationship (SAR) Exploration of Tic Derivatives

Researchers investigating the SAR of Tic-based compounds can use this specific 6-methoxy derivative as a core reference compound. It allows for systematic variation at other positions (e.g., N-2, C-5, C-7) to map the pharmacophore for a given target. The lack of direct comparative biological data for the parent acid [1] positions it as an ideal 'blank slate' for internal SAR studies. Scientists can generate their own quantitative data by comparing their novel 6-methoxy Tic derivatives against the unsubstituted Tic analog, thereby creating proprietary knowledge.

Synthetic Methodology Development and Library Synthesis

The compound's commercial availability in high purity (≥95%) [1] makes it a suitable substrate for developing new synthetic methodologies on the Tic scaffold. It can be employed in parallel synthesis or combinatorial chemistry approaches to generate focused libraries of Tic derivatives for high-throughput screening. The methoxy group at the 6-position provides a spectroscopic handle (e.g., in NMR) and a site for potential further functionalization, making it a practical choice for library synthesis.

Technical Documentation Hub

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